molecular formula C7H4Br2F2 B1450069 3-Bromo-4,5-difluorobenzyl bromide CAS No. 1807172-44-6

3-Bromo-4,5-difluorobenzyl bromide

Cat. No. B1450069
CAS RN: 1807172-44-6
M. Wt: 285.91 g/mol
InChI Key: OPXUZZIAAWYKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4,5-difluorobenzyl bromide” is a chemical compound with the CAS Number: 1807172-44-6 . It has a molecular weight of 285.91 and its IUPAC name is 1-bromo-5-(bromomethyl)-2,3-difluorobenzene . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 285.91 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 3-Bromo-4,5-difluorobenzyl bromide is utilized in the synthesis of various organic compounds. Its utility in chemical synthesis includes roles in regioflexible substitution and as a precursor in the synthesis of complex molecules. For example, in the study of selective conversion of 1,3-difluorobenzene, it's demonstrated how such halogenated benzyl bromides are key intermediates in producing a range of benzoic and bromobenzoic acids (Schlosser & Heiss, 2003).

Photodynamic Therapy Applications

  • The compound plays a role in the development of photosensitizers for photodynamic therapy, particularly in the treatment of cancer. Its derivatives, such as zinc phthalocyanines substituted with bromo-benzylidene amino groups, have been studied for their high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Properties

  • Research has identified potential bioactive properties of derivatives of this compound, such as antioxidant and anticancer effects. For instance, a study on bromophenols derived from red algae highlights their significant antioxidant activities in cellular assays (Olsen, Hansen, Isaksson, & Andersen, 2013). Similarly, derivatives like 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been evaluated for their anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Photophysical Studies

  • The compound's derivatives are also used in photophysical studies. For instance, the photodissociation of bromofluorobenzenes, closely related to this compound, has been examined to understand the C–Br photo-fragmentation process (Borg, 2007).

Dendritic Material Synthesis

  • It is utilized in the synthesis of dendritic materials, a class of polymers with highly branched, tree-like structures. These materials have applications in various fields including drug delivery, catalysis, and material science (Hawker & Fréchet, 1990).

Safety and Hazards

“3-Bromo-4,5-difluorobenzyl bromide” is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, and P301+P330+P331 .

properties

IUPAC Name

1-bromo-5-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXUZZIAAWYKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4,5-difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5-difluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
3-Bromo-4,5-difluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
3-Bromo-4,5-difluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Bromo-4,5-difluorobenzyl bromide
Reactant of Route 6
3-Bromo-4,5-difluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.